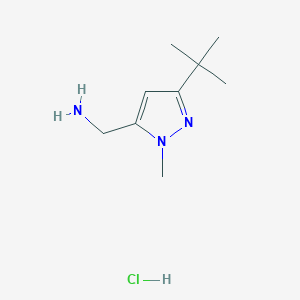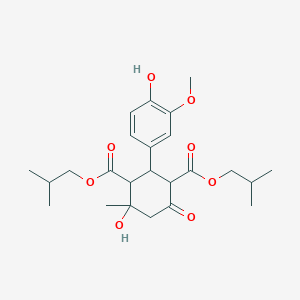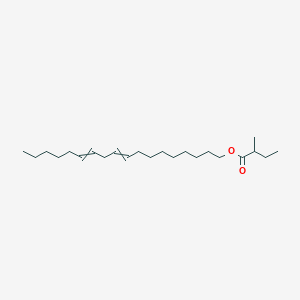
6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the final flavonoid structure.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroflavonoids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonoids.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular processes and disease mechanisms.
Medicine: Its potential therapeutic effects are being explored for the treatment of conditions such as cancer and cardiovascular diseases.
Industry: The compound can be used in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The biological effects of 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Chlorophenyl)-2-phenyl-4H-1-benzopyran-4-one
- 6-(4-Methylphenyl)-2-phenyl-4H-1-benzopyran-4-one
- 6-(4-Methoxyphenyl)-2-phenyl-4H-1-benzopyran-4-one
Uniqueness
The presence of the fluorine atom in 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
920286-93-7 |
|---|---|
Formule moléculaire |
C21H13FO2 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H13FO2/c22-17-9-6-14(7-10-17)16-8-11-20-18(12-16)19(23)13-21(24-20)15-4-2-1-3-5-15/h1-13H |
Clé InChI |
WSVQSCPATULGSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
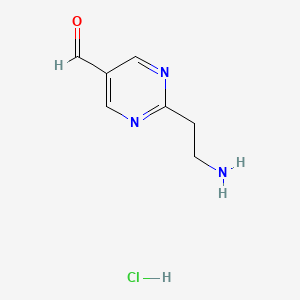

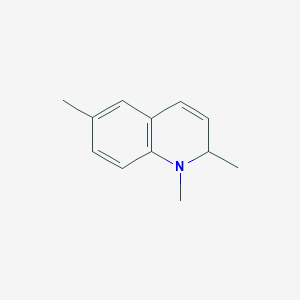
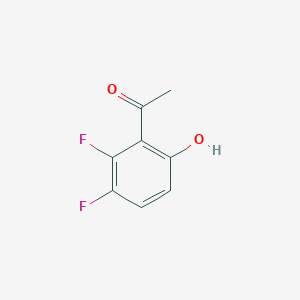
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)
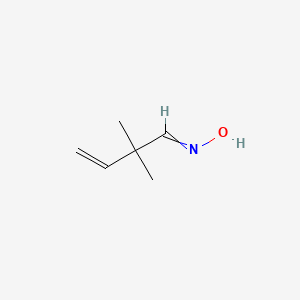

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
